molecular formula C25H30N4O9 B2642363 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate CAS No. 2288709-36-2

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate

Cat. No.: B2642363
CAS No.: 2288709-36-2
M. Wt: 530.534
InChI Key: FILRXALXUIFIID-UHFFFAOYSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. Protecting groups are essential in multi-step synthesis processes to prevent unwanted reactions at specific functional groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the by-products formed during the reaction . The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Scientific Research Applications

Chemistry

In chemistry, this compound is extensively used in peptide synthesis as a protecting group for amines. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .

Biology

In biological research, the compound is used to protect amino groups in various biomolecules, enabling the study of their structure and function without interference from reactive amino groups .

Medicine

In medicinal chemistry, tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its use as a protecting group ensures the selective modification of specific functional groups in drug molecules .

Industry

In the chemical industry, this compound is used in the large-scale synthesis of various chemicals and materials. Its stability and ease of removal make it an ideal protecting group for industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate involves the formation of a stable carbamate linkage with the amine group. The Boc group can be removed under acidic conditions, leading to the formation of a tert-butyl cation and the free amine . This deprotection process is facilitated by the resonance stabilization of the intermediate carbocation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The tert-butoxycarbonyl (Boc) group is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it highly versatile and widely used in organic synthesis compared to other protecting groups .

Properties

IUPAC Name

tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methyl-4-nitrophenyl)-[(2-methylpropan-2-yl)oxycarbonyl]carbamoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O9/c1-15-13-17(28(33)34)9-11-19(15)26(22(31)37-24(3,4)5)21(30)27(23(32)38-25(6,7)8)20-12-10-18(29(35)36)14-16(20)2/h9-14H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILRXALXUIFIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C(=O)N(C2=C(C=C(C=C2)[N+](=O)[O-])C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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